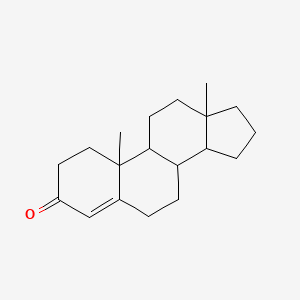![molecular formula C20H20N4O7S B11995017 Methyl 4-({2-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}sulfonyl)phenylcarbamate](/img/structure/B11995017.png)
Methyl 4-({2-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}sulfonyl)phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-({2-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}sulfonyl)phenylcarbamate, with the chemical formula C20H20N4O7S, is a complex organic compound. Let’s break down its structure:
- The core consists of a quinoline ring system, which imparts aromaticity and contributes to its biological activity.
- The carbamate group (CONH2) is attached to the phenyl ring, enhancing solubility and stability.
- The hydrazine moiety (NHNH2) plays a crucial role in its reactivity.
Métodos De Preparación
Synthetic Routes::
Condensation Reaction:
- Industrial-scale production typically involves batch or continuous processes.
- Precursor chemicals are carefully selected to optimize yield and purity.
- Purification steps, such as recrystallization or chromatography, ensure high-quality material.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The hydroxyl group on the quinoline ring can undergo oxidation to form a quinone.
Substitution: The carbamate group is susceptible to nucleophilic substitution reactions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Substitution: Alkylating agents (e.g., methyl iodide) or nucleophiles (e.g., amines).
Hydrolysis: Acidic (HCl) or basic (NaOH) hydrolysis.
- Oxidation: Quinone derivatives.
- Substitution: Alkylated or aminated products.
- Hydrolysis: Hydrolyzed carbamate and quinoline derivatives.
Aplicaciones Científicas De Investigación
Medicine: Investigated for potential antitumor and antimicrobial properties.
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the development of novel materials.
Mecanismo De Acción
Targets: The compound likely interacts with enzymes or receptors involved in cellular processes.
Pathways: Further research is needed to elucidate specific pathways.
Comparación Con Compuestos Similares
Unique Features: Its combination of quinoline, carbamate, and hydrazine functionalities sets it apart.
Similar Compounds:
Propiedades
Fórmula molecular |
C20H20N4O7S |
|---|---|
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
methyl N-[4-[[(1-ethyl-4-hydroxy-2-oxoquinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate |
InChI |
InChI=1S/C20H20N4O7S/c1-3-24-15-7-5-4-6-14(15)17(25)16(19(24)27)18(26)22-23-32(29,30)13-10-8-12(9-11-13)21-20(28)31-2/h4-11,23,25H,3H2,1-2H3,(H,21,28)(H,22,26) |
Clave InChI |
LGJZFXDHTYFMKH-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,5-dimethyl-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11994953.png)
![4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11994963.png)

![N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}hexanamide](/img/structure/B11994979.png)

![7-(2-chlorobenzyl)-8-[(2,3-dihydroxypropyl)sulfanyl]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11994984.png)
![ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994985.png)



![5-(4-methylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B11995014.png)

![1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995022.png)
